4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol CAS number and safety data sheet (SDS)
4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol CAS number and safety data sheet (SDS)
This technical guide provides an in-depth analysis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol , the primary commercially relevant isomer corresponding to the structural description provided.
Including Structural Analysis of the 1,2,4-Isomer Variant
Executive Summary & Structural Disambiguation
Target Compound: 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol CAS Number: 59565-53-6 Molecular Formula: C₈H₇N₳OS Molecular Weight: 193.23 g/mol
Critical Isomer Note: The user request specified the 1,2,4-thiadiazol-3-yl isomer. However, the 1,3,4-thiadiazol-2-yl isomer (CAS 59565-53-6) is the dominant pharmacological scaffold found in commercial catalogs and safety databases. The 1,2,4-isomer (3-(4-hydroxyphenyl)-1,2,4-thiadiazol-5-amine) is a known but less common structural analog, typically requiring custom synthesis via oxidative dimerization of amidinothioureas.
This guide focuses on the 1,3,4-isomer (CAS 59565-53-6) for safety and handling data (SDS) to ensure regulatory compliance, while providing a theoretical synthesis module for the 1,2,4-isomer for research purposes.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol |
| Common Synonyms | 2-Amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole; 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >230°C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water |
| pKa (Predicted) | ~9.5 (Phenolic OH), ~3.0 (Thiadiazole N) |
| SMILES | Nc1nnc(s1)c2ccc(O)cc2 |
Safety Data Sheet (SDS) Highlights
Based on CAS 59565-53-6 (1,3,4-isomer). Always consult the vendor-specific SDS before handling.
Hazard Identification (GHS Classification)
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Signal Word: WARNING
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Acute Toxicity (Oral): Category 4 (H302)[1]
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Serious Eye Damage/Irritation: Category 2A (H319)
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)
Precautionary Statements
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Prevention:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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Response:
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1] Continue rinsing.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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Handling & Storage
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Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C (Refrigerate). Inert atmosphere (Argon/Nitrogen) recommended for long-term storage to prevent oxidation of the phenolic group.
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Incompatibilities: Strong oxidizing agents, Acid chlorides, Acid anhydrides.
Synthesis Protocols
Protocol A: Synthesis of the 1,3,4-Isomer (CAS 59565-53-6)
This is the standard "Green Chemistry" route utilizing oxidative cyclization.
Reagents:
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4-Hydroxybenzaldehyde (1.0 eq)
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Thiosemicarbazide (1.0 eq)
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tert-Butyl hydroperoxide (TBHP, 70% aq. solution) (1.0 eq)
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Ethanol (Solvent)
Step-by-Step Methodology:
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Condensation: Dissolve 4-hydroxybenzaldehyde (10 mmol) and thiosemicarbazide (10 mmol) in Ethanol (20 mL).
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Oxidative Cyclization: Add TBHP (10 mmol) dropwise to the mixture.
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Reaction: Stir the mixture at room temperature for 4 hours. Monitor progress via TLC (Hexane:EtOAc 1:1).
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Work-up: Evaporate ethanol under vacuum.
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Extraction: Resuspend residue in Ethyl Acetate (50 mL) and wash with Saturated NaHCO₃ (30 mL) followed by Brine.
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Purification: Dry organic layer over anhydrous Na₂SO₄, concentrate, and recrystallize from Ethanol/Water.
Protocol B: Theoretical Synthesis of the 1,2,4-Isomer
For researchers specifically targeting 3-(4-hydroxyphenyl)-1,2,4-thiadiazol-5-amine.
Mechanism: Oxidative dimerization of amidinothioureas. Reagents: 4-Hydroxybenzamidine hydrochloride, Potassium Thiocyanate (KSCN), Bromine (Br₂).
Workflow:
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React 4-hydroxybenzamidine with isothiocyanate to form the N-imidoylthiourea intermediate.
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Subject the intermediate to oxidative cyclization using Bromine/Triethylamine in Chloroform.
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This yields the 3,5-disubstituted 1,2,4-thiadiazole core.
Visualized Pathways
Synthesis Workflow (1,3,4-Isomer)
The following diagram illustrates the oxidative cyclization pathway described in Protocol A.
Caption: One-pot synthesis via oxidative cyclization of in-situ generated thiosemicarbazone using TBHP.
Biological Mechanism of Action (General Kinase/Enzyme Inhibition)
Amino-thiadiazoles often act as bioisosteres for ATP-binding motifs or Zinc-binding groups (e.g., in Carbonic Anhydrase).
Caption: Pharmacophore mapping of the thiadiazole scaffold interacting with a theoretical enzyme active site.
Biological Applications & Research Context
Medicinal Chemistry
The 1,3,4-thiadiazole scaffold is a privileged structure in drug design, often serving as a bioisostere for pyrimidines or pyridines.
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Kinase Inhibition: The 2-amino-1,3,4-thiadiazole motif can function as a hinge-binder in kinase inhibitors (e.g., targeting ITK or Src kinases).
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Carbonic Anhydrase (CA) Inhibition: The sulfonamide-like geometry allows coordination with the Zinc ion in the CA active site, useful for glaucoma or diuretic research.
Antibacterial Activity
Studies indicate that phenolic thiadiazoles exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus, B. cereus) by interfering with cell wall synthesis or metabolic pathways.
References
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ChemicalBook. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL Product Properties and Synthesis. Retrieved from
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PubChem. 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (CID 936815). National Library of Medicine. Retrieved from
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Santa Cruz Biotechnology. 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol Safety Data Sheet. Retrieved from
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Fisher Scientific. Safety Data Sheet: 2-Amino-1,3,4-thiadiazole derivatives.[2] Retrieved from
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ResearchGate. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Retrieved from
